

# An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Methyl Sulfide

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## Compound of Interest

Compound Name: Furfuryl methyl sulfide

Cat. No.: B074786

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This technical guide provides a comprehensive overview of the spectroscopic data for **furfuryl methyl sulfide** (CAS No. 1438-91-1), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

## Spectroscopic Data

The spectroscopic data for **furfuryl methyl sulfide** is summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Furfuryl Methyl Sulfide**<sup>[1]</sup>

Chemical Shift (ppm)	Multiplicity	Assignment
7.36 - 7.33	m	H5 (furan)
6.29	dd	H4 (furan)
6.18	d	H3 (furan)
3.67	s	-CH <sub>2</sub> -S-
2.06	s	S-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Furfuryl Methyl Sulfide**[\[1\]](#)

Chemical Shift (ppm)	Assignment
151.75	C2 (furan)
142.05	C5 (furan)
110.34	C4 (furan)
107.33	C3 (furan)
30.34	-CH <sub>2</sub> -S-
15.28	S-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 22.53 MHz

Table 3: Key IR Absorption Bands for **Furfuryl Methyl Sulfide**[\[2\]](#)

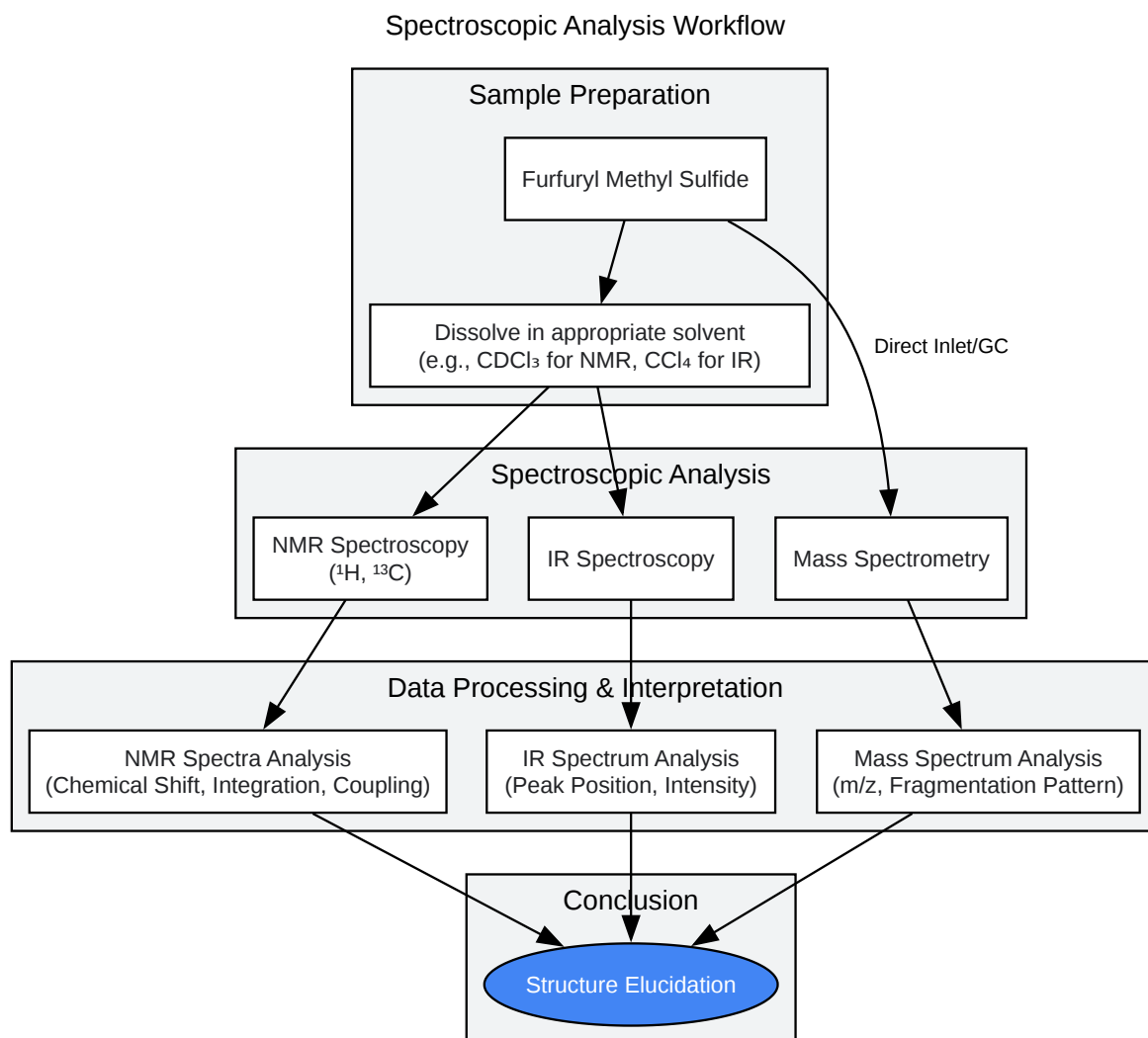
Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3165 - 3115	C-H Stretch	Furan Ring
1577 - 1558	C=C Stretch	Furan Ring
1511 - 1504	C=C Stretch	Furan Ring
1130	Furfuryl Sulfide Group	
885 - 873	Furan Nucleus	

Table 4: Mass Spectrometry Data (Electron Ionization) for **Furfuryl Methyl Sulfide**[\[3\]](#)

m/z	Relative Intensity	Assignment
128	High	[M] <sup>+</sup> (Molecular Ion)
81	High	[C <sub>5</sub> H <sub>5</sub> O] <sup>+</sup> (Furfuryl Cation)
47	Moderate	[CH <sub>3</sub> S] <sup>+</sup>

## Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **furfuryl methyl sulfide** is depicted below.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For a  $^1\text{H}$  NMR spectrum, approximately 5-25 mg of **furfuryl methyl sulfide** is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ). For a  $^{13}\text{C}$  NMR spectrum, a more concentrated solution of 50-100 mg is prepared. The sample is placed in a clean, dry 5 mm NMR tube. To ensure a homogeneous solution and remove any particulate matter which can affect the magnetic field, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration.
- **Instrumentation and Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to maintain a stable field. The magnetic field is then shimmed to optimize its homogeneity and achieve high resolution. For a  $^1\text{H}$  NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the less sensitive  $^{13}\text{C}$  nucleus, a greater number of scans and a longer acquisition time are typically required.

### 3.2 Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** As **furfuryl methyl sulfide** is a liquid at room temperature, the spectrum can be conveniently obtained as a neat thin film. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin capillary film of the sample.
- **Instrumentation and Data Acquisition:** The "sandwich" of salt plates containing the sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The instrument records an interferogram, which is then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

### 3.3 Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** A small amount of the **furfuryl methyl sulfide** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample is vaporized in a high vacuum and bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as electron

ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).

- **Mass Analysis and Detection:** The newly formed ions are accelerated by an electric field and directed into a mass analyzer, which is typically a magnetic sector or a quadrupole. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ). The separated ions then strike a detector, which generates a signal proportional to the number of ions. The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

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## References

- 1. Furfuryl methyl sulfide | C<sub>6</sub>H<sub>8</sub>OS | CID 518937 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)